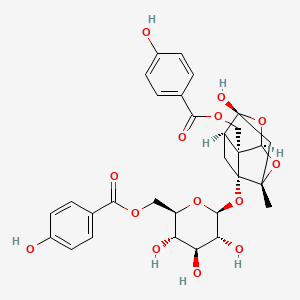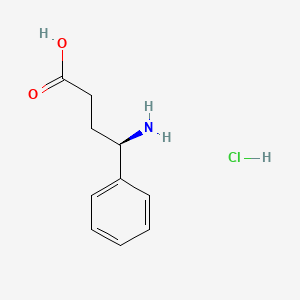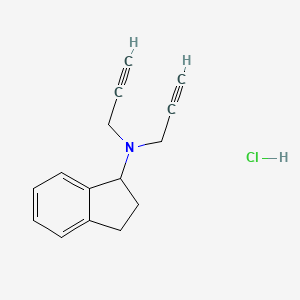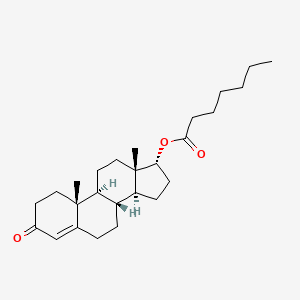
Mudanpioside H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mudanpioside H is a peony from the root bark of Paeonia lactiflora with a broad spectrum of antimicrobial activity . It exhibits broad, but moderate, antibacterial activity with minimum inhibitory concentration (MIC) values in the range of 100 to 500 microg/mL against eighteen pathogenic microorganisms of concern for public health or zoonosis .
Synthesis Analysis
This compound is isolated from the root bark of Paeonia lactiflora . The isolation process involves growing the pure colony of endophytic fungi on solid rice media . The grown fungi are then extracted with ethyl acetate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 616.57 and a formula of C30H32O14 . It is used for research purposes only and is not intended for human or veterinary therapeutic use .
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation : Mudanpioside H was first isolated from Paeonia suffruticosa as part of a group of glycosides, which also included mudanpiosides G, I, and mudanoside-A. The structure of this compound was determined based on spectral evidence, indicating its unique chemical properties (Ding et al., 1999).
Pharmacological Properties : A study investigating the pharmacological effects of monoterpene glycosides derived from Paeonia suffruticosa, including this compound, revealed that they may play a role in inhibiting platelet aggregation, inflammation, and hemorrhage due to bacterial infection. This suggests potential therapeutic applications of this compound in managing these conditions (Ding et al., 2000).
Antioxidant Activity : In a study focusing on antioxidant monoterpene glycosides from Paeonia suffruticosa, this compound was identified and shown to exhibit moderately potent radical scavenging activity. This indicates its potential as an antioxidant compound (Ryu et al., 2001).
Anti-inflammatory Applications : Research on Moutan Cortex (MC), which includes this compound as one of its constituents, revealed that this compound could be a potential NF-κB inhibitor. NF-κB is a key mediator in inflammation, and the inhibition of its activation suggests that this compound could have anti-inflammatory properties (Lu et al., 2019).
Antibacterial Activity : Another study identified this compound as having moderate antibacterial activity against various pathogenic microorganisms, suggesting its potential use in treating infections (An et al., 2006).
Mecanismo De Acción
Target of Action
Mudanpioside H, a compound derived from the root bark of Paeonia lactiflora, exhibits a broad spectrum of antimicrobial activity . Its primary targets are a variety of pathogenic microorganisms of concern for public health or zoonosis . These include bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and various strains of Enterobacteriaceae .
Mode of Action
It has been observed to exhibit broad, but moderate, antibacterial activity . It interacts with its targets (pathogenic microorganisms) and inhibits their growth, as evidenced by minimum inhibitory concentration (MIC) values ranging from 100 to 500 microg/mL .
Result of Action
The primary result of this compound’s action is the inhibition of growth in a variety of pathogenic microorganisms . This antimicrobial activity is beneficial in the context of public health and the treatment of various infectious diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction process of this compound from the root bark of Paeonia lactiflora can affect its potency . Additionally, the compound’s stability and efficacy may be influenced by storage conditions . .
Análisis Bioquímico
Biochemical Properties
Mudanpioside H is known to interact with various biomolecules in the context of its antibacterial activity
Molecular Mechanism
It is known to exert antibacterial effects , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should aim to elucidate these aspects, including any changes in the effects of this compound over time in in vitro or in vivo studies .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDRIPCQQSUIDZ-HRCYFWENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)







